molecular formula C13H18N2OS B7507342 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-pyrrolidin-1-ylethanone

1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-pyrrolidin-1-ylethanone

Cat. No. B7507342
M. Wt: 250.36 g/mol
InChI Key: CZAPADGFFHXSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-pyrrolidin-1-ylethanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-pyrrolidin-1-ylethanone is not fully understood. However, various studies have suggested that this compound may act as a modulator of neurotransmitter systems in the brain, including the dopamine and acetylcholine systems.
Biochemical and Physiological Effects:
Studies have shown that 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-pyrrolidin-1-ylethanone may have various biochemical and physiological effects. For example, this compound has been shown to increase the release of dopamine and acetylcholine in the brain, which may be related to its potential therapeutic effects in various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-pyrrolidin-1-ylethanone in lab experiments include its potential as a lead compound for the development of new drugs and its ability to modulate neurotransmitter systems in the brain. However, the limitations of using this compound include its complex synthesis method and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research related to 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-pyrrolidin-1-ylethanone. These include:
1. Further studies to understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
2. Development of new synthetic methods for the preparation of this compound.
3. Evaluation of the toxicity and safety of this compound in animal models.
4. Investigation of the potential of this compound as a lead compound for the development of new drugs in various therapeutic areas.
5. Studies to explore the potential of this compound as a tool for understanding the function of neurotransmitter systems in the brain.
Conclusion:
In conclusion, 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-pyrrolidin-1-ylethanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various therapeutic areas.

Synthesis Methods

The synthesis of 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-pyrrolidin-1-ylethanone involves a series of chemical reactions that have been reported in various research studies. One of the commonly used methods involves the condensation of 2-pyrrolidin-1-ylethanone with 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-amine in the presence of a suitable catalyst.

Scientific Research Applications

1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-pyrrolidin-1-ylethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. In medicinal chemistry, this compound has been evaluated for its potential as a lead compound for the development of new drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c16-13(10-14-5-1-2-6-14)15-7-3-12-11(9-15)4-8-17-12/h4,8H,1-3,5-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAPADGFFHXSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)N2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.